gw8510 - 222036-17-1

gw8510

Catalog Number: EVT-269208
CAS Number: 222036-17-1
Molecular Formula: C21H15N5O3S2
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW8510 is a synthetic small-molecule compound primarily known for its inhibitory activity against cyclin-dependent kinases (CDKs) [, , ]. It is widely used in scientific research to investigate cellular processes such as cell cycle regulation, apoptosis, and differentiation, as well as to explore its potential therapeutic implications for various diseases including cancer and neurodegenerative disorders [, , , , , , , , , , , , , , , , , , ].

Olomoucine

    Roscovitine

      • Relevance: Like GW8510, this compound exhibits neuroprotective properties when tested on low-potassium-treated neurons. [] This finding, along with GW8510's neuroprotective effects, led to the identification of 3' substituted indolones as a potential scaffold for developing neuroprotective drugs. []

      {(Z)-3-[2,4-Dimethyl-3-(ethoxycarbonyl)pyrrol-5-yl)methylidenyl]indol-2-one}

      • Relevance: Similar to GW8510, this compound, also belonging to the 3' substituted indolone family, demonstrated neuroprotective effects against apoptosis in low-potassium-treated neurons. []

      [(Z)-5-Bromo-3-(4,5,6,6-tetrahydro-1H-indol-2-ylmethylene)-1,3-dihydroindol-2-one]

      • Relevance: This compound, a 3' substituted indolone, exhibited neuroprotective properties in low-potassium-treated neurons, similar to GW8510. []

      5-Chloro-3-(3,5-dichloro-4-hydroxybenzylidene)-1,3-dihydro-indol-2-one

      • Relevance: Despite being an inactive analog of its parent compound, this 3' substituted indolone showed neuroprotective effects in low-potassium-treated neurons, much like GW8510. []

      GW5074

      • Relevance: GW5074, another 3' substituted indolone like GW8510, has also been identified as a neuroprotective compound. [] This further supports the potential of 3' substituted indolones as a scaffold for developing neuroprotective drugs. []

      PD0325901

      • Relevance: Unlike GW8510, which stalls myodifferentiation, PD0325901 promotes differentiation, resulting in a myotube phenotype. []

      CHIR99021

      • Relevance: Unlike GW8510, which promotes myodifferentiation, CHIR99021, similar to roscovitine, stalls differentiation, resulting in a myoblast phenotype. []

      Dinaciclib

      • Relevance: Similar to GW8510, Dinaciclib can induce pyroptosis by activating caspase-3 and gasdermin E (GSDME). []

      Palbociclib

      • Relevance: Similar to GW8510, Palbociclib can induce pyroptosis by activating caspase-3 and GSDME. []

      Gemcitabine

      • Relevance: GW8510 synergizes with gemcitabine to inhibit PANC-1 cell viability and migration. [] Additionally, GW8510 was found to sensitize gemcitabine-resistant lung squamous cell carcinoma cells to gemcitabine through autophagy induction mediated by ribonucleotide reductase M2 (RRM2) downregulation. []

      TWS119

      • Relevance: Both TWS119 and GW8510 are inhibitors of Trypanosoma brucei GSK3β (TbGSK3β), although their potencies and selectivities differ. [, ] Unlike GW8510, TWS119 selectively blocks transferrin uptake in T. brucei, making it a valuable tool for studying transferrin endocytosis. []

      LY2784544

      • Relevance: LY2784544, similar to GW8510, inhibits TbGSK3β and prevents transferrin endocytosis in T. brucei. []

      Sorafenib

      • Relevance: Sorafenib, like GW8510, inhibits TbGSK3β and shows activity against T. brucei by preventing transferrin endocytosis and inhibiting trypanosome proliferation. []

      Tideglusib

        8-Azaguanine

          6-Thioguanosine

          • Relevance: 6-Thioguanosine is predicted as a potential inhibitor of TIMELESS, suggesting its potential therapeutic value in glioma by targeting TIMELESS expression. [, ]

          Ursodeoxycholic Acid

          • Relevance: Ursodeoxycholic Acid is predicted to be a potential inhibitor of TIMELESS. [, ]
          Source and Classification

          GW8510 is cataloged under the Chemical Abstracts Service number 222036-17-1 and is available from multiple suppliers for research purposes. It is primarily classified as a small molecule drug with specific activity against cyclin-dependent kinases, particularly in the context of cancer biology and cellular metabolism .

          Synthesis Analysis

          Methods and Technical Details

          The synthesis of GW8510 involves a multi-step chemical reaction starting from 4-{[(7-Oxo-6,7-dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-ylidene)methyl]amino}-N-(2-pyridinyl)-benzenesulfonamide. The process is conducted under controlled laboratory conditions to ensure high purity and yield, typically resulting in a yellow solid with a purity of approximately 98% as determined by high-performance liquid chromatography .

          The synthetic routes often include:

          • Oxidation: Utilizing agents like potassium permanganate or hydrogen peroxide.
          • Reduction: Employing sodium borohydride or lithium aluminum hydride.
          • Substitution: Involving halogenating agents or nucleophiles to modify the aromatic rings present in the compound.
          Molecular Structure Analysis

          Structure and Data

          GW8510 has a molecular weight of 449.5 g/mol. Its structural formula reveals a complex arrangement that facilitates its interaction with biological targets, particularly cyclin-dependent kinases. The compound's three-dimensional conformation plays a crucial role in its binding affinity and specificity towards its targets .

          Chemical Reactions Analysis

          Reactions and Technical Details

          GW8510 participates in various chemical reactions, including:

          • Oxidation: Leading to oxidized derivatives that may exhibit altered biological activities.
          • Reduction: Modifying functional groups that can affect the compound's pharmacological properties.
          • Substitution: Creating diverse derivatives that can be explored for enhanced efficacy or selectivity in therapeutic applications .

          The choice of reagents and reaction conditions significantly influences the outcomes of these reactions, allowing for tailored modifications to optimize the compound's properties.

          Mechanism of Action

          Process and Data

          GW8510 functions primarily by inhibiting cyclin-dependent kinase 2 activity, which plays a vital role in cell cycle regulation. Studies have shown that treatment with GW8510 leads to increased expression of p53-responsive genes, suggesting activation of the p53 pathway. This activation results in cell cycle arrest at the G2/M phase, thereby hindering cell proliferation in various cancer models .

          Moreover, GW8510 has been implicated in promoting autophagic cell death through the downregulation of ribonucleotide reductase M2 expression, which is crucial for DNA synthesis and repair mechanisms .

          Physical and Chemical Properties Analysis

          Physical and Chemical Properties

          GW8510 appears as a yellow solid at room temperature. Its solubility characteristics are essential for its biological activity and are typically assessed in various solvents to determine optimal conditions for experimental applications. The compound's stability under physiological conditions is also critical for its potential therapeutic use.

          Relevant data regarding its solubility, melting point, boiling point, and other physical properties are typically documented in chemical databases such as PubChem and ChemIDplus .

          Applications

          Scientific Uses

          GW8510 has shown promise in several scientific applications:

          • Cancer Research: It has been studied extensively for its ability to inhibit tumor growth by targeting cyclin-dependent kinases and inducing autophagic cell death.
          • Metabolic Disorders: Research indicates potential benefits in enhancing insulin expression within pancreatic alpha cells, suggesting its role in diabetes management .
          • Combination Therapies: GW8510 has been explored as a sensitizing agent in combination with chemotherapeutics like gemcitabine, particularly in overcoming drug resistance in lung cancer models .

          Properties

          CAS Number

          222036-17-1

          Product Name

          gw8510

          IUPAC Name

          4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

          Molecular Formula

          C21H15N5O3S2

          Molecular Weight

          449.5 g/mol

          InChI

          InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26)

          InChI Key

          CDNIYBIKHDLGMT-UHFFFAOYSA-N

          SMILES

          C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O

          Solubility

          Soluble in DMSO

          Synonyms

          GW8510; GW-8510; GW 8510;

          Canonical SMILES

          C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O

          Isomeric SMILES

          C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\3/C4=C(C=CC5=C4SC=N5)NC3=O

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.